3-(3-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
Description
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Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-18-22(23-11-3-4-12-24(23)27-18)13-15-29(17-20-8-5-6-14-26-20)25(31)28-19-9-7-10-21(16-19)30-2/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEKJIGHKDWCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea represents a novel class of thiourea derivatives that have garnered attention due to their diverse biological activities. Thioureas are known for their ability to interact with biological targets, making them valuable in medicinal chemistry. This article focuses on the biological activity of this specific compound, examining its antibacterial, anticancer, anti-inflammatory, and other relevant activities.
Structure and Synthesis
The compound can be characterized by its unique structural components:
- A methoxyphenyl group
- An indole moiety
- A pyridine unit
These structural features are crucial for its biological activity, as they influence the compound's interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance, compounds similar to our target have shown effectiveness against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values for related thiourea compounds ranged from 40 to 50 µg/mL , indicating a promising antibacterial potential compared to standard antibiotics like ceftriaxone .
| Compound | Bacteria Tested | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Thiourea A | E. faecalis | 40 | 29 |
| Thiourea B | P. aeruginosa | 50 | 24 |
| Thiourea C | S. typhi | 45 | 30 |
| Thiourea D | K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, IC50 values for related thioureas have been reported as low as 1.50 µM against human leukemia cells and between 3 to 14 µM for solid tumor cell lines such as pancreatic and breast cancers .
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia | 1.50 |
| Pancreatic Cancer | 3 - 14 |
| Breast Cancer | <20 |
Anti-inflammatory Activity
Thiourea derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to the one discussed have demonstrated 49.5% to 70.7% inhibition in inflammatory models, significantly lower than the standard drug ibuprofen which showed 86.4% activity .
The biological activity of thioureas is often attributed to their ability to form hydrogen bonds with target biomolecules, facilitating interactions that can inhibit enzymatic activities or modulate signaling pathways involved in disease processes . For instance, some studies suggest that these compounds may inhibit angiogenesis and alter cancer cell signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of several thiourea derivatives against Leishmania protozoa, where specific compounds exhibited IC50 values below 5 µM , demonstrating significant anti-leishmanial activity with minimal toxicity . This highlights the potential of thioureas not only in traditional antibacterial and anticancer roles but also in treating parasitic infections.
Scientific Research Applications
The compound 3-(3-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a complex organic molecule that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its potential applications, synthesizing findings from diverse sources.
Molecular Formula and Structure
- Molecular Formula : C25H26N4OS
- IUPAC Name : 3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea
- Molecular Weight : 430.6 g/mol
The structure features a thiourea moiety, which is known for its biological activity, and combines various aromatic and heterocyclic components that may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this thiourea derivative exhibit significant anticancer properties. For example, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The presence of specific substituents, such as halogens or electron-withdrawing groups, has been linked to enhanced activity against these cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Pyridine-Thiazole Derivative | PC3 | 6.14 | |
| Thiourea Derivative | HepG2 | TBD |
Antimicrobial Properties
The antimicrobial activity of thiourea derivatives has been documented extensively. Studies show that certain derivatives exhibit potent antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) indicating effectiveness against various pathogens. The structural characteristics of these compounds are crucial for their bioactivity .
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiourea Derivative | Staphylococcus aureus | 46.9 | |
| Thiazole-Pyridine Hybrid | E. coli | TBD |
Neuropharmacological Effects
Some studies have explored the neuropharmacological effects of similar compounds, particularly in models of epilepsy and neurodegenerative diseases. The anticonvulsant properties observed in related compounds suggest that they may modulate neurotransmitter systems or ion channels, offering potential therapeutic avenues for conditions like epilepsy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that can significantly affect its biological activity. Structure-activity relationship studies indicate that modifications to the phenyl or pyridine rings can enhance or diminish the compound's efficacy against targeted biological pathways .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this thiourea derivative?
Methodological Answer:
The synthesis involves multi-step reactions starting with indole derivatives (e.g., 2-methyl-1H-indol-3-ethylamine) and aryl amines (e.g., 3-methoxyaniline). Key steps include:
- Thiourea formation: Use of thiophosgene or thiocarbonyl reagents under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions .
- Purification: Chromatography (HPLC or column) or crystallization from ethanol/water mixtures to achieve >95% purity .
- Solvent optimization: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
Advanced: How does the thiourea moiety and substituent positioning influence interaction with biological targets?
Methodological Answer:
- Thiourea group (C=S): Acts as a hydrogen-bond acceptor, enabling interactions with enzymes (e.g., kinase ATP-binding pockets). Substituents like 3-methoxyphenyl enhance lipophilicity, improving membrane permeability .
- Indole and pyridine moieties: Participate in π-π stacking and van der Waals interactions with hydrophobic protein domains. Computational docking studies (e.g., AutoDock Vina) suggest binding affinities <10 μM for cancer-related kinases .
- Structural analogs: Fluorine or chlorine substitutions at the indole 5-position (as in ) increase metabolic stability but may reduce solubility .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural confirmation:
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., indole NH at δ 10.5–11.5 ppm) .
- Mass spectrometry: High-resolution MS (HRMS-ESI) for molecular ion validation (expected m/z ~480–500 Da) .
- Purity assessment: HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to standards .
Advanced: What experimental design strategies address contradictions in biological activity data?
Methodological Answer:
- Statistical optimization: Use a fractional factorial design (e.g., Taguchi method) to isolate variables like pH, solvent, and temperature impacting bioactivity .
- Dose-response validation: Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
- Meta-analysis: Cross-reference PubChem BioAssay data (if available) with in-house results to identify outliers caused by assay conditions (e.g., serum concentration differences) .
Basic: What are the stability profiles under varying pH and temperature conditions?
Methodological Answer:
- pH stability: Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–13). Thiourea derivatives are stable at pH 4–8 but hydrolyze in strongly acidic/basic conditions (t₁/₂ <24 hrs at pH 1 or 12) .
- Thermal stability: Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in amber vials under argon to prevent oxidation .
Advanced: How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
- ADME prediction: Tools like SwissADME calculate LogP (~3.5) and topological polar surface area (TPSA ~90 Ų), indicating moderate oral bioavailability (F ~30–50%) .
- Metabolism simulations: CYP450 isoform docking (e.g., CYP3A4) identifies potential oxidation sites (e.g., methoxy groups) for metabolite profiling .
- Toxicity screening: QSAR models (e.g., ProTox-II) assess hepatotoxicity risk based on structural alerts (e.g., thiourea-related mitochondrial toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
